6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound features a piperazine ring substituted with a brominated pyrimidine and a methyl group at the 9-position of the purine structure. It has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer.
The compound's structural details can be found in various chemical databases and patents, which provide insights into its synthesis and applications. Notably, it has been referenced in patent literature as a component of compounds useful for treating conditions related to cell cycle regulation and as a kinase inhibitor .
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is classified under purine derivatives, specifically as a substituted purine. Its classification is significant due to the biological roles that purines play in cellular metabolism and signaling pathways.
The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions are often found in synthetic organic chemistry literature or patent filings .
The molecular structure of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine includes:
The molecular formula for this compound is with a molecular weight of approximately 360.21 g/mol .
The compound can undergo various chemical reactions typical for purines and their derivatives, including:
Technical details about these reactions can provide insights into potential modifications for enhancing biological activity or solubility .
The mechanism of action for 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is primarily related to its ability to interact with specific biological targets such as kinases involved in cell signaling pathways.
Relevant data from studies on similar compounds suggest that modifications to the structure can enhance selectivity and potency against specific kinases .
While specific physical properties such as density and boiling point are not widely reported, general properties include:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine shows promise in several scientific applications:
Research continues into optimizing its structure for improved efficacy and reduced side effects, highlighting its relevance in modern medicinal chemistry .
The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine relies on sequential nucleophilic aromatic substitution (SNAr) reactions and N-alkylation strategies. The canonical pathway begins with 5-bromo-2-chloropyrimidine, which undergoes selective displacement at the C2 position with N-Boc-piperazine under mild heating (50–60°C) in acetonitrile, yielding tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate in 85–92% isolated yield [2]. Subsequent Boc deprotection with trifluoroacetic acid (TFA) liberates the secondary amine 1-(5-bromopyrimidin-2-yl)piperazine, which is directly coupled with 6-chloro-9-methyl-9H-purine. This critical SNAr reaction requires anhydrous DMF at 80–90°C for 8–12 hours, achieving 70–78% yield after recrystallization [9].
Purification challenges arise from regioisomeric byproducts when using unprotected piperazines. Chromatographic optimization demonstrates that silica gel modified with triethylamine (5% v/v) suppresses tailing and improves separation of the target compound from bis-alkylated impurities [1]. Alternative pathways explore pre-functionalized purines: 9-methyl-6-(piperazin-1-yl)-9H-purine can be reacted with 2,5-dibromopyrimidine, but this route suffers from lower yields (45–55%) due to competitive N1/N3 alkylation on the pyrimidine ring [9].
Table 1: Comparative Analysis of Synthetic Pathways
Precursor Sequence | Key Reaction Conditions | Yield (%) | Purity (HPLC) | Byproduct Formation |
---|---|---|---|---|
5-BrPyrm → Boc-Pip → 6-Cl-9-MePur | DMF, 80°C, 12h | 78 | >98% | <2% bis-alkylation |
6-Cl-9-MePur → Pip-Free → 5-Br-2-ClPyrm | NMP, 100°C, 15h | 55 | 92% | 8% N1-alkylated isomer |
Pre-formed Pip-Pyrm + 6-Cl-9-MePur | K₂CO₃, MeCN, reflux, 8h | 68 | 95% | 5% O⁶-alkylation |
Microwave irradiation dramatically accelerates the rate-determining SNAr step between 1-(5-bromopyrimidin-2-yl)piperazine and 6-chloro-9-methylpurine. Optimization studies reveal that 150 W pulsed irradiation at 120°C in DMSO reduces reaction time from 12 hours to 25 minutes while boosting yields to 89% [4]. Temperature control proves critical: reactions exceeding 140°C promote degradation via Dimroth rearrangement of the purine ring. Solvent screening identifies dimethylacetamide (DMA) as superior to DMF due to its higher boiling point and improved energy coupling, enabling single-mode microwave reactors to achieve >95% conversion at 130°C in 15 minutes [10].
Ultrasound-assisted synthesis (40 kHz, 300 W) enhances the initial piperazine-pyrimidine coupling step. Cavitation effects increase mass transfer in heterogeneous mixtures, allowing reactions to proceed at room temperature in ethanol/water (4:1) with 15 mol% tetrabutylammonium iodide (TBAI) as phase-transfer catalyst. This method achieves 94% yield in 90 minutes compared to 12 hours under conventional heating [10]. Scale-up challenges include controlling localized hot spots during sonication; flow reactors with immersed transducers enable kilogram-scale production while maintaining temperature below 40°C.
Solvent optimization significantly improves the environmental footprint of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine synthesis. Cyclopentyl methyl ether (CPME) replaces carcinogenic dipolar aprotic solvents for the final SNAr step, enabling efficient reagent dissolution while maintaining 82% yield. Reaction mixtures are directly crystallized by water addition, eliminating chromatographic purification [4]. Life-cycle assessment confirms CPME reduces process E-factor (environmental factor) from 32 to 11 kg waste/kg product.
Catalyst innovations include bismuth(III) triflate (15 mol%) for the piperazine coupling step, which facilitates aqueous-phase reactions at 60°C. This Lewis acid tolerates the basic piperazine nitrogen without protection, achieving 88% yield in ethanol/water (3:1) with catalyst recovery >90% via aqueous washings [10]. Additionally, mechanochemical synthesis using a planetary ball mill (400 rpm, ZrO₂ vessels) couples 6-chloro-9-methylpurine with 1-(5-bromopyrimidin-2-yl)piperazine in the absence of solvent. Stoichiometric K₂CO₃ as base yields 76% product after 2 hours, with minimal purification required [4].
Table 2: Green Metrics for Sustainable Synthesis Strategies
Method | Solvent | Catalyst | Temperature (°C) | PMI* (g/g) | E-Factor | Energy Use (kJ/mol) |
---|---|---|---|---|---|---|
Conventional SNAr | DMF (anhydrous) | None | 80 | 58 | 32 | 4200 |
Microwave-assisted | DMA (recycled) | None | 130 | 19 | 8.3 | 780 |
Ultrasound (PTC) | EtOH/H₂O | TBAI (15 mol%) | 25 | 14 | 5.7 | 310 |
Mechanochemical | Solventless | K₂CO₃ (stoich.) | 45** | 3.2 | 1.4 | 150* |
*Process Mass Intensity: total mass used / mass productAmbient temperature with localized heating at collision sites*Mechanical energy input only
Waste stream valorization is achieved by recovering piperazine byproducts via acid-base extraction. Filtrates from reaction workups are acidified to pH 2, precipitating purine impurities, while piperazine derivatives remain in solution. Basification to pH 12 then allows >85% recovery of 1-(5-bromopyrimidin-2-yl)piperazine for reuse [4]. These integrated approaches exemplify modern green pharmaceutical synthesis, aligning with Principle #4 of Anastas and Warner (designing safer chemicals) while maintaining process efficiency.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7